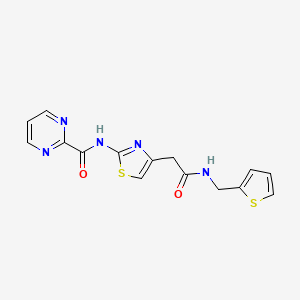

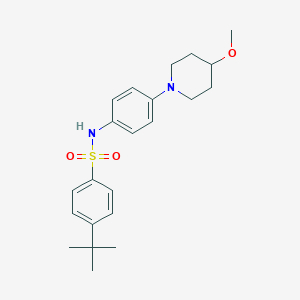

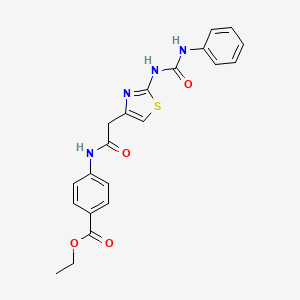

4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction between sulfonyl chlorides and amines in the presence of a base. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, in the presence of triethylamine, leads to the formation of a structurally similar sulfonamide. This process highlights the typical synthetic route involving activation of sulfonyl chlorides followed by nucleophilic attack by amines, underlining a general pathway that might be applicable for our compound of interest (Balu & Gopalan, 2013).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. The crystal structure of similar sulfonamide compounds reveals significant interactions, such as π–π interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity. For instance, extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds have been observed, providing insights into the molecular packing and interaction patterns within the crystal lattice (Balu & Gopalan, 2013).

Scientific Research Applications

Structural Characterization and Interaction Studies

Comparative Biological Activity of Pyridazine-Sulfonamide Compounds

- The compound 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, structurally related to the query compound, has been characterized spectroscopically and through X-ray diffraction. This study sheds light on the biological activity of pyridazine-sulfonamide compounds, offering insights into their potential applications in scientific research (Chatterjee et al., 2022).

Synthesis and Crystal Structure Analysis

- A related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was synthesized and analyzed, revealing a complex crystal structure with extensive π–π interactions and intermolecular hydrogen bonds. This research highlights the intricate molecular interactions and structural properties of benzenesulfonamide derivatives (Balu & Gopalan, 2013).

Photodynamic Therapy and Catalytic Activity

Photodynamic Therapy Applications

- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential in photodynamic therapy, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them excellent Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Activity in Asymmetric Alkylation Reactions

- Cinchonidinium salts derived from benzenesulfonamides have been used as catalysts in asymmetric alkylation reactions, demonstrating the versatility of benzenesulfonamide compounds in facilitating enantioselective synthesis (Itsuno, Yamamoto, & Takata, 2014).

Bioactive Compound Synthesis and Analysis

Synthesis and Biological Screening of Sulfonamide Derivatives

- A range of benzenesulfonamide derivatives has been synthesized and evaluated for their bioactive properties, including antimicrobial and antitumor activities. This research underlines the potential of sulfonamide compounds in drug discovery and development (El-Gaby et al., 2018).

Synthesis and Bioactivity of New Benzenesulfonamides

- New benzenesulfonamides have been synthesized and tested for their cytotoxicity and potential as inhibitors of carbonic anhydrase. Some derivatives showed promising results, indicating their potential use in therapeutic applications (Gul et al., 2016).

properties

IUPAC Name |

4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-22(2,3)17-5-11-21(12-6-17)28(25,26)23-18-7-9-19(10-8-18)24-15-13-20(27-4)14-16-24/h5-12,20,23H,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTPCIHBRHEANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)